Liarozole

Catalog No.
S548671
CAS No.
115575-11-6
M.F
C17H13ClN4
M. Wt
308.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Liarozole

CAS Number

115575-11-6

Product Name

Liarozole

IUPAC Name

6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole

Molecular Formula

C17H13ClN4

Molecular Weight

308.8 g/mol

InChI

InChI=1S/C17H13ClN4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15/h1-11,17H,(H,20,21)

InChI Key

UGFHIPBXIWJXNA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4

Solubility

Soluble in DMSO, not in water

Synonyms

liarozole, liarozole fumarate, liarozole monohydrochloride, Liazal, R 085246, R 61405, R 75251, R-085246, R-61405, R-75251, R085246

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4

Description

The exact mass of the compound Liarozole is 308.08287 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98%

XLogP3

3.5

Exact Mass

308.08287

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

17NYD2210B

Related CAS

145858-50-0 (mono-hydrochloride)
145858-52-2 (fumarate)

Pharmacology

Liarozole is an orally-active benzimidazole derivative with potential antineoplastic activity. As a retinoic acid metabolism blocking agent, liarozole inhibits cytochrome P450-dependent all-trans-retinoic acid (ATRA)-4-hydroxylase, resulting in an increase in endogenous ATRA production, inhibition of cell proliferation, and induction of cell differentiation. This agent also inhibits aromatase, the enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis.
Liarozole Fumarate is the orally active fumarate salt of the benzimidazole derivative liarozole with potential antineoplastic activity. As a retinoic acid metabolism blocking agent (RAMBA), liarozole inhibits cytochrome P450-dependent all-trans-retinoic acid (ATRA)-4-hydroxylase, resulting in an increase in endogenous ATRA production, inhibition of cell proliferation, and induction of cell differentiation. This agent also inhibits aromatase, the enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis.

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

171849-18-6
172282-43-8
115575-11-6

Wikipedia

Liarozole

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-07-15
1: Gilden M, Malik M, Britten J, Delgado T, Levy G, Catherino WH. Leiomyoma fibrosis inhibited by liarozole, a retinoic acid metabolic blocking agent. Fertil Steril. 2012 Dec;98(6):1557-62. doi: 10.1016/j.fertnstert.2012.07.1132. Epub 2012 Aug 25. PubMed PMID: 22925684.
2: Pavez Loriè E, Gånemo A, Borgers M, Wouters L, Blockhuys S, van de Plassche L, Törmä H, Vahlquist A. Expression of retinoid-regulated genes in lamellar ichthyosis vs. healthy control epidermis: changes after oral treatment with liarozole. Acta Derm Venereol. 2009;89(1):12-20. doi: 10.2340/00015555-0573. PubMed PMID: 19197536.
3: Chen Y, Ma Z, An F, Guo X. [Enantiomeric separation of liarozole on amylose chiral stationary phase]. Se Pu. 2008 Sep;26(5):643-5. Chinese. PubMed PMID: 19160771.
4: Goss PE, Strasser-Weippl K, Qi S, Hu H. Effects of liarozole fumarate (R85246) in combination with tamoxifen on N-methyl-N-nitrosourea (MNU)-induced mammary carcinoma and uterus in the rat model. BMC Cancer. 2007 Jan 31;7:26. PubMed PMID: 17266767; PubMed Central PMCID: PMC1796889.
5: Verfaille CJ, Vanhoutte FP, Blanchet-Bardon C, van Steensel MA, Steijlen PM. Oral liarozole vs. acitretin in the treatment of ichthyosis: a phase II/III multicentre, double-blind, randomized, active-controlled study. Br J Dermatol. 2007 May;156(5):965-73. Epub 2007 Jan 30. PubMed PMID: 17263800.
6: Lucker GP, Verfaille CJ, Heremans AM, Vanhoutte FP, Boegheim JP, Steijlen PP. Topical liarozole in ichthyosis: a double-blind, left-right comparative study followed by a long-term open maintenance study. Br J Dermatol. 2005 Mar;152(3):566-9. PubMed PMID: 15787831.
7: Pignatello MA, Kauffman FC, Levin AA. Liarozole markedly increases all trans-retinoic acid toxicity in mouse limb bud cell cultures: a model to explain the potency of the aromatic retinoid (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylenyl)-1-propenyl] benzoic acid. Toxicol Appl Pharmacol. 2002 Feb 1;178(3):186-94. PubMed PMID: 11858735.
8: Bhushan M, Burden AD, McElhone K, James R, Vanhoutte FP, Griffiths CE. Oral liarozole in the treatment of palmoplantar pustular psoriasis: a randomized, double-blind, placebo-controlled study. Br J Dermatol. 2001 Oct;145(4):546-53. PubMed PMID: 11703279.
9: Goss PE, Strasser K, Marques R, Clemons M, Oza A, Goel R, Blackstein M, Kaizer L, Sterns EE, Nabholtz JM, De Coster R, Crump M, Abdolell M, Qi S. Liarozole fumarate (R85246): in the treatment of ER negative, tamoxifen refractory or chemotherapy resistant postmenopausal metastatic breast cancer. Breast Cancer Res Treat. 2000 Nov;64(2):177-88. PubMed PMID: 11194453.
10: Berth-Jones J, Todd G, Hutchinson PE, Thestrup-Pedersen K, Vanhoutte FP. Treatment of psoriasis with oral liarozole: a dose-ranging study. Br J Dermatol. 2000 Dec;143(6):1170-6. PubMed PMID: 11122017.

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